molecular formula C6H7NO2 B1395542 2,4-Dihydroxy-6-methylpyridine CAS No. 70254-45-4

2,4-Dihydroxy-6-methylpyridine

Cat. No. B1395542
CAS RN: 70254-45-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Description

“2,4-Dihydroxy-6-methylpyridine” is a useful synthetic intermediate . It is used to prepare p38 kinase inhibitors and is also used to synthesize Favipucine analogs with antimicrobial and fungicidal activities .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, dehydracetic acid is combined with sulfuric acid at 130°C for 2 hours. In the second stage, the resulting solid is suspended in 25-28% aqueous ammonia and stirred at 100°C for 7 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H7NO2 . Its molecular weight is 125.13 g/mol . The IUPAC name for this compound is 4-hydroxy-6-methyl-1H-pyridin-2-one .

Scientific Research Applications

Synthesis and Phytotoxic Activity

2,4-Dihydroxy-6-methylpyridine derivatives show potential in phytotoxic applications. For instance, derivatives have been synthesized and evaluated for their effects on various plant species, showing selectivity and activity against certain dicotyledonous species, which can lead to the development of more active phytotoxic products (Demuner et al., 2009).

Discovery from Marine-Derived Fungi

Research has identified new derivatives of this compound from marine-derived fungi. These compounds, isolated from the fungus Leptosphaerulina sp., highlight the chemical diversity and potential of marine organisms in producing novel compounds with potentially useful properties (Chen et al., 2017).

Photochemical Dimerization Studies

Studies on the photochemical dimerization of this compound and similar compounds have contributed to understanding their chemical behavior under ultraviolet irradiation. This research provides insights into the chemical and physical properties of these compounds when exposed to certain environmental conditions (Taylor & Kan, 1963).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies of methylated this compound derivatives have been conducted to understand their molecular behavior and properties. Such research contributes to the broader knowledge of how substituents and modifications affect the molecular characteristics of pyridine derivatives (Srivastava et al., 2019).

Hydrodenitrogenation Studies

The compound has been studied in the context of hydrodenitrogenation, a process relevant in refining and chemical transformations. This research aids in understanding how derivatives of this compound behave under certain industrial processes, potentially contributing to more efficient and environmentally friendly chemical production methods (Wang, Liang, & Prins, 2007).

Corrosion Inhibition Studies

Derivatives of this compound have been investigated for their potential as corrosion inhibitors. Such studies are crucial in the field of materials science and engineering, where the prevention of metal corrosion is a significant concern (Verma et al., 2018).

Structural and Spectroscopic Investigations

Structural analysis and spectroscopic investigations of compounds related to this compound contribute to the understanding of molecular structures and their interaction with other substances. These studies are fundamental in the field of crystallography and molecular chemistry (Chtioui, Benhamada, & Jouini, 2005).

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-6-methylpyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in pyridine metabolism, such as pyridoxal kinase and pyridoxamine-phosphate oxidase. These interactions are essential for the conversion of pyridoxine (vitamin B6) into its active form, pyridoxal phosphate, which is a coenzyme in numerous enzymatic reactions .

Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell. The hydroxyl groups on the compound allow it to participate in hydrogen bonding and electron transfer processes, which are vital for its biochemical activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can alter gene expression and cellular metabolism, leading to changes in cell function .

In particular, this compound has been observed to impact the expression of genes involved in oxidative stress response. By enhancing the activity of antioxidant enzymes, it helps protect cells from damage caused by reactive oxygen species. This protective effect is crucial for maintaining cellular homeostasis and preventing oxidative stress-related diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it acts as an inhibitor of certain dehydrogenases, preventing the oxidation of substrates and thereby regulating metabolic flux .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and air can lead to oxidation and loss of activity.

Long-term studies have shown that this compound can have sustained effects on cellular function. For instance, continuous exposure to the compound has been associated with enhanced antioxidant defense mechanisms in cells, suggesting potential benefits for long-term cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve oxidative stress response. At high doses, it can exhibit toxic effects, including liver and kidney damage .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyridine metabolism. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for the synthesis of pyridoxal phosphate .

Additionally, the compound can influence metabolic flux by acting as a substrate for oxidoreductases. This involvement in redox reactions is crucial for maintaining cellular energy balance and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments .

The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins. This distribution is essential for its biochemical activity and interactions with target biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is predominantly found in the cytoplasm and mitochondria, where it participates in metabolic reactions and redox processes .

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action within the cell .

properties

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3749-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Hydroxy-6-methyl-2H-pyran-2-one (11.1 g, 88.0 mmol) was suspended into ethanol (5.0 mL), added with 28% aqueous ammonia (55 mL), and the resultant mixture was stirred at 100° C. for 1 hour. The reaction solution was cooled down to room temperature, added with chloroform (25 mL) and ether (25 mL) to extract solid substance which was then washed sequentially with chloroform (10 mL), ether (10 mL) and tetrahydrofuran (30 mL), and concentrated in vacuo. Then, the obtained residue was further washed sequentially with chloroform (10 mL), ether (10 mL) and tetrahydrofuran (30 mL). 4-Hydroxy-6-methylpyridin-2(1H)-one (9.70 g, yield 88%) was obtained as a pale yellow crystal.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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